
Ansofaxine hydrochloride
Overview
Description
Scientific Research Applications
Ansofaxine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Ansofaxine hydrochloride is a potential triple reuptake inhibitor, primarily targeting the serotonin, norepinephrine, and dopamine transporters . These transporters play a crucial role in regulating the levels of neurotransmitters in the synaptic cleft, thereby modulating mood, cognition, and behavior.
Mode of Action
As a triple reuptake inhibitor, this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced depressive symptoms . Additionally, it has been suggested that this compound may have 5HT2A receptor antagonism , a pathway exploited by other antidepressants.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the regulation of serotonin, norepinephrine, and dopamine. By inhibiting the reuptake of these neurotransmitters, this compound enhances their signaling pathways, leading to increased neurotransmission . The downstream effects of this enhanced neurotransmission include improved mood and reduced depressive symptoms.
Pharmacokinetics
It has been reported that the safety and tolerability profiles of this compound were good in all clinical trials, and the pharmacokinetic parameters were well described in the phase 1 trials
Result of Action
The primary result of this compound’s action is the alleviation of depressive symptoms. Clinical trials have shown that this compound is effective in improving depression symptoms in patients with major depressive disorder (MDD) . In addition to its antidepressant effects, this compound has also been found to inhibit colon cancer cell growth in cell cultures and in mice, strengthening the immune system and inducing a form of programmed cell death .
Safety and Hazards
Ansofaxine hydrochloride is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In clinical trials, all doses of Ansofaxine were generally well-tolerated .
Future Directions
Biochemical Analysis
Biochemical Properties
Ansofaxine hydrochloride acts as a potential triple reuptake inhibitor, affecting the neurotransmitters serotonin, norepinephrine, and dopamine . This means it interacts with the transporters of these neurotransmitters, inhibiting their reuptake and thereby increasing their availability in the synaptic cleft
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by modulating the levels of key neurotransmitters. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it can alter cell signaling pathways and impact gene expression related to these neurotransmitters . Furthermore, it has been found to have effects on cell proliferation and apoptosis in certain cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a triple reuptake inhibitor. It binds to the transporters of serotonin, norepinephrine, and dopamine, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft . This can result in altered neuronal signaling and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Preparation Methods
The synthesis of ansofaxine hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the hydrochloride salt . Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Ansofaxine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s reuptake inhibition properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Ansofaxine hydrochloride is unique due to its balanced reuptake inhibition of serotonin, norepinephrine, and dopamine, unlike other compounds that may preferentially inhibit one or two of these neurotransmitters . Similar compounds include:
Desvenlafaxine: Primarily inhibits serotonin and norepinephrine reuptake.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with less impact on dopamine reuptake.
Duloxetine: Inhibits serotonin and norepinephrine reuptake but has a different chemical structure.
This compound’s balanced inhibition profile makes it a promising candidate for treating major depressive disorder and potentially other psychiatric conditions .
Properties
IUPAC Name |
[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3.ClH/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24;/h7-14,22,27H,4-6,15-17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWFJKQJRNSYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045804 | |
| Record name | Ansofaxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916918-84-8 | |
| Record name | Ansofaxine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916918848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ansofaxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLUDESVENLAFAXINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Z6K3OQX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




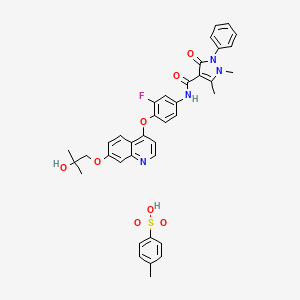

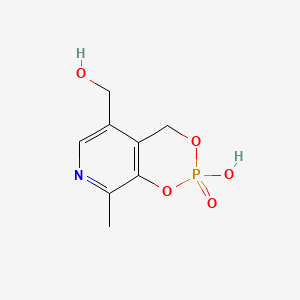
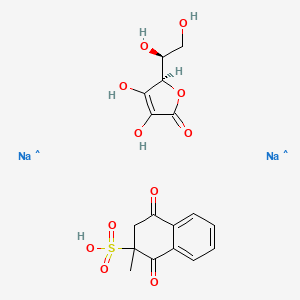
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
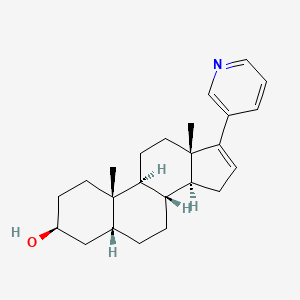
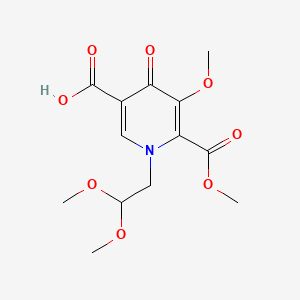
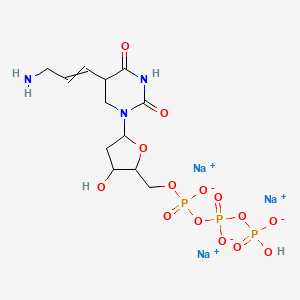

![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)

